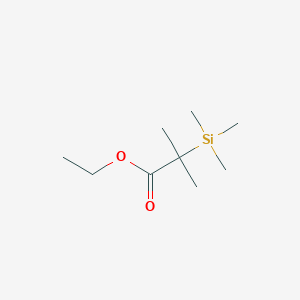

Ethyl 2-methyl-2-(trimethylsilyl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-methyl-2-trimethylsilylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-7-11-8(10)9(2,3)12(4,5)6/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPACPGMNAVSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277025 | |

| Record name | ethyl 2-methyl-2-(trimethylsilyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-20-2 | |

| Record name | NSC421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-methyl-2-(trimethylsilyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(trimethylsilyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-2-(trimethylsilyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(trimethylsilyl)propanoate undergoes various chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

Hydrolysis: 2-methyl-2-(trimethylsilyl)propanoic acid and ethanol.

Reduction: 2-methyl-2-(trimethylsilyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-2-(trimethylsilyl)propanoate has several applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules where the ester functionality is crucial for activity.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(trimethylsilyl)propanoate involves its ability to undergo hydrolysis, reduction, and substitution reactions. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for controlled modification of the molecule. The ester functionality can be hydrolyzed to release the corresponding acid and alcohol, which can participate in further chemical transformations .

Comparison with Similar Compounds

Substituent Variations: Silicon vs. Germanium

Ethyl 2-methyl-2-(4-((trimethylgermyl)carbonyl)phenoxy)propanoate () replaces silicon with germanium. While both elements belong to Group 14, germanium’s larger atomic radius increases bond lengths and reduces thermal stability compared to silicon analogues. For example, the germanium compound’s ¹³C NMR carbonyl resonance appears at δ 235.94 ppm, reflecting enhanced electron-withdrawing effects from the Ge–C bond . This substitution is explored in materials science for heavy-atom effects in photoluminescent compounds.

Thiophene and Trifluoromethyl Substituents

Ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate (CAS: 950604-90-7, ) introduces a trifluoromethyl-thiophenyl group. The electron-withdrawing CF₃ group and aromatic thiophene ring enhance electrophilicity, making this compound a precursor for bioactive hydrazides (e.g., 4b, a human 11β-HSD1 inhibitor). Its ¹H-NMR spectrum shows distinct aromatic proton shifts (δ 7.04–7.55 ppm) and a molecular ion peak at m/z 253 [M+H]⁺ , contrasting with the silicon analogue’s simpler NMR profile .

Coumarin-Triazole Hybrids

Ethyl 2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate () merges coumarin and triazole moieties with the ester. The coumarin unit provides UV absorption and fluorescence, while the triazole enhances hydrogen-bonding capacity. This hybrid structure is explored for antimicrobial activity, contrasting with the silicon-based compound’s non-biological applications .

Table 1. Structural and Physical Comparisons

Research Findings and Trends

- Steric and Electronic Effects : The trimethylsilyl group in the target compound provides superior steric shielding compared to smaller substituents (e.g., methyl or ethyl), reducing undesired side reactions in catalysis .

- Hydrophobicity : Silicon- and germanium-based esters exhibit higher logP values than polar analogues (e.g., pyridinyl or hydroxyl-containing esters), enhancing their use in hydrophobic matrices .

- Biological Relevance : While the target compound lacks direct bioactivity, its trifluoromethyl-thiophenyl and coumarin-triazole analogues show promise in drug discovery .

Biological Activity

Ethyl 2-methyl-2-(trimethylsilyl)propanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves esterification reactions where trimethylsilyl groups are introduced to enhance the compound's stability and bioactivity. A common method for synthesizing such esters is through the use of reagents like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which facilitates the formation of stable silyl esters without requiring external catalysts .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been identified as potent HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival . The interaction with heat shock proteins (HSP90 and TRAP1) has also been suggested as a potential pathway for its anticancer effects.

- Induction of Apoptosis : Some derivatives induce mitochondrial apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS), leading to cell death .

Table 1: Biological Activity Summary

Table 2: Synthesis Conditions

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| 2-(Trimethylsilyl)ethyl Acids | Reflux in anhydrous toluene | 81 |

| Trichloroacetimidate | Room temperature reaction | 97 |

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of various derivatives related to this compound on HCT-116 cells. The highest activity was observed in compounds with specific structural modifications that enhanced their interaction with cellular targets involved in cancer progression .

- Antimicrobial Efficacy : Research on propolis extracts has indicated that compounds with similar ester functionalities exhibit significant antimicrobial properties against a range of pathogens, suggesting a broader application for silylated esters in antimicrobial therapies .

Q & A

Q. What are common synthetic routes for Ethyl 2-methyl-2-(trimethylsilyl)propanoate?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling has been employed for analogous silyl-containing esters, using aryl boronic esters and alkyl halides under inert conditions (e.g., Na₂CO₃ in DMF at 80°C) . Trimethylsilyl groups are often introduced via azide intermediates under anhydrous conditions, followed by reduction or functionalization .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

Q. What are the recommended storage conditions?

Store under inert gas (Ar/N₂) at 2–8°C in airtight containers. Avoid moisture due to the hydrolytic sensitivity of the trimethylsilyl group. Compatibility with glass and PTFE liners is preferred over reactive metals .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-coupling involving this compound?

Yield optimization requires:

- Catalyst selection : PdCl₂(dppf)CH₂Cl₂ shows higher efficiency for bulky substrates compared to Pd(PPh₃)₄ .

- Solvent choice : DMF enhances solubility but may require post-reaction citric acid workup to remove residual Pd .

- Temperature control : Microwave-assisted heating (120°C, 30 min) improves coupling efficiency for sterically hindered systems .

Q. How does the trimethylsilyl group influence hydrolytic stability compared to non-silylated analogs?

The trimethylsilyl group significantly reduces hydrolytic stability under acidic or basic conditions. For example, hydrolysis of the ester in THF/H₂O with t-BuOK (2M, reflux, 24h) yields the corresponding carboxylic acid, whereas non-silylated analogs require harsher conditions (e.g., concentrated HCl) .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

- Impurity profiles : Residual Pd or unreacted boronic esters can skew yields. Purification via silica gel chromatography (0–30% EtOAc/hexanes gradient) is critical .

- Moisture sensitivity : Trace water degrades the silyl group, necessitating rigorous anhydrous protocols .

Methodological Challenges

Q. How are competing side reactions (e.g., desilylation) minimized during synthesis?

- Low-temperature azide coupling : Conduct reactions at –20°C to prevent premature desilylation .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) as a more stable alternative if trimethylsilyl proves too labile .

Q. What analytical techniques differentiate between silylated and non-silylated byproducts?

- GC-MS : Detects volatile desilylated fragments (e.g., trimethylsilanol).

- ¹H NMR : Absence of the Si-CH₃ singlet (~0.1 ppm) indicates desilylation .

Applications in Drug Development

Q. How is this compound utilized in medicinal chemistry?

It serves as a key intermediate in PPAR (peroxisome proliferator-activated receptor) modulator synthesis. For instance, hydrolysis of the ester to the carboxylic acid yields ligands with anti-inflammatory and metabolic activity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Cost of Pd catalysts : Substitute with heterogeneous catalysts (e.g., Pd/C) for easier recovery.

- Safety : Trimethylsilyl azide intermediates are explosive; use flow chemistry for controlled small-batch reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.